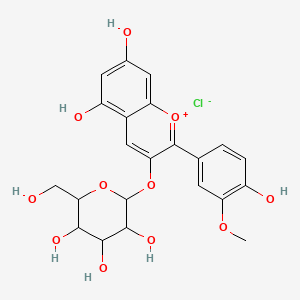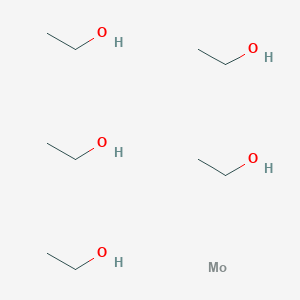
Ethanol;molybdenum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molybdenum V Ethoxide, also known as molybdenum pentaethoxide, is a chemical compound with the formula C10H25MoO5. It is a metal-organic compound that appears as a colorless to yellow liquid with a strong, pungent odor. This compound is soluble in most organic solvents and is known for its reactivity with moisture, leading to hydrolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Molybdenum V Ethoxide can be synthesized through the reaction of molybdenum pentachloride with ethanol. The reaction typically occurs under an inert atmosphere to prevent moisture from interfering with the process. The general reaction is as follows:
MoCl5+5C2H5OH→Mo(OEt)5+5HCl
This reaction is usually carried out in a solvent such as toluene or dichloromethane to facilitate the process and control the reaction temperature .
Industrial Production Methods
In industrial settings, the production of molybdenum V ethoxide involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to remove by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
Molybdenum V Ethoxide undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form molybdenum oxides and ethanol.
Oxidation: Can be oxidized to higher oxidation states of molybdenum.
Reduction: Can be reduced to lower oxidation states, often forming molybdenum blue complexes.
Substitution: Ethoxide groups can be substituted with other ligands such as halides or alkoxides.
Common Reagents and Conditions
Hydrolysis: Water or moisture in the air.
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents like hydrogen or hydrazine.
Substitution: Various ligands such as halides, thiolates, or phosphines.
Major Products
Hydrolysis: Molybdenum oxides and ethanol.
Oxidation: Higher oxidation state molybdenum compounds.
Reduction: Molybdenum blue complexes.
Substitution: Molybdenum complexes with different ligands.
Scientific Research Applications
Molybdenum V Ethoxide has a wide range of applications in scientific research:
Catalysis: Used as a precursor for catalysts in organic synthesis and industrial processes.
Materials Science: Employed in the preparation of molybdenum-containing materials, including thin films and coatings.
Biology and Medicine: Investigated for its potential in biological systems and as a component in medical devices.
Electronics: Utilized in the fabrication of electronic components due to its conductive properties.
Mechanism of Action
The mechanism of action of molybdenum V ethoxide involves its ability to form complexes with various ligands. These complexes can interact with molecular targets through coordination bonds, influencing the reactivity and properties of the compound. The pathways involved often include the formation of intermediate species that facilitate catalytic processes or material formation .
Comparison with Similar Compounds
Similar Compounds
Molybdenum VI Ethoxide: Higher oxidation state, different reactivity.
Tungsten V Ethoxide: Similar structure but with tungsten instead of molybdenum.
Vanadium V Ethoxide: Another transition metal ethoxide with distinct properties.
Uniqueness
Molybdenum V Ethoxide is unique due to its specific oxidation state and reactivity profile. It offers a balance between stability and reactivity, making it suitable for various applications in catalysis, materials science, and electronics. Its ability to form stable complexes with a wide range of ligands further enhances its versatility .
Properties
Molecular Formula |
C10H30MoO5 |
|---|---|
Molecular Weight |
326.29 g/mol |
IUPAC Name |
ethanol;molybdenum |
InChI |
InChI=1S/5C2H6O.Mo/c5*1-2-3;/h5*3H,2H2,1H3; |
InChI Key |
ABGLZESYHATICB-UHFFFAOYSA-N |
Canonical SMILES |
CCO.CCO.CCO.CCO.CCO.[Mo] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


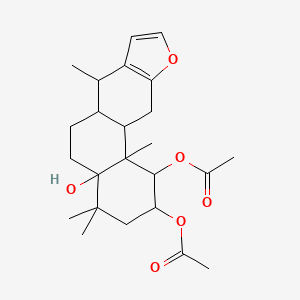
![N-[1-(2-carbamoylpyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12319926.png)

![(2R,3R,4S,5R)-2-(2-amino-6-{[(2-hydroxy-5-nitrophenyl)methyl]sulfanyl}-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12319938.png)

![2-[2-(1-Hydroxypropan-2-ylamino)ethylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B12319954.png)
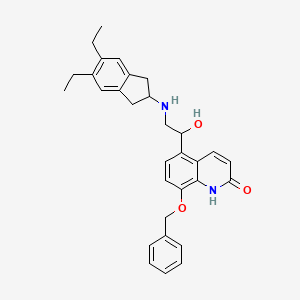
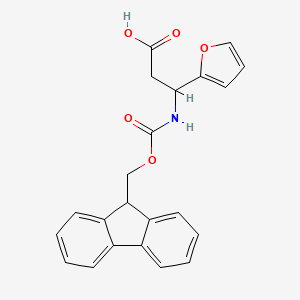
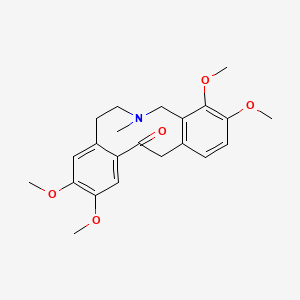
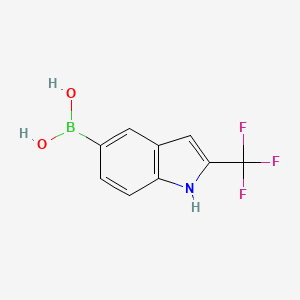
![2-[[4-[2-(2-amino-1-methyl-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B12319991.png)
![4,6-diamino-3-{[3-deoxy-4-C-methyl-3-(methylamino)pentopyranosyl]oxy}-2-hydroxycyclohexyl 2-amino-2,3,4,6-tetradeoxy-6-(methylamino)hexopyranoside](/img/structure/B12320003.png)
![[17-Acetyl-11-acetyloxy-14-hydroxy-3-[5-[5-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate](/img/structure/B12320010.png)
